Homopterocarpin

Catalog No.
S603169
CAS No.
606-91-7
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homopterocarpin

CAS Number

606-91-7

Product Name

Homopterocarpin

IUPAC Name

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1

InChI Key

VPGIGLKLCFOWDN-YOEHRIQHSA-N

Synonyms

Medicarpin methyl ether

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC

Inhibition of Human Monoamine Oxidase-B

Field: Pharmacology and Neurology

Application: Homopterocarpin has been found to be a potent inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme involved in the inactivation of certain neurotransmitters. This makes it a potential therapeutic agent for neurological disorders.

Method: Thirteen compounds were isolated from the Canavalia lineata pods and their inhibitory activities against hMAO-A and hMAO-B were evaluated .

Results: Homopterocarpin showed potent inhibitory activity against hMAO-B with an IC50 of 0.72 µM and a selectivity index (SI) value of 2.07 .

Synthesis of Chromanocoumaran

Field: Organic Chemistry

Application: Homopterocarpin can be synthesized from chromanocoumaran, a skeleton of pterocarpinoids. This synthesis follows a plausible biogenetic pathway .

Results: The synthesis of Homopterocarpin from chromanocoumaran was successful .

Protection Against Acetaminophen-Induced Oxidative Stress

Field: Pharmacology and Toxicology

Application: Homopterocarpin has been investigated for its protective property in acetaminophen-induced oxidative stress and liver damage .

Method: Adult male albino rats were divided into nine groups for the study .

Therapeutic Potential Against Acetaminophen-Induced Liver Injury

Field: Pharmacology and Hepatology

Application: Homopterocarpin has been found to have therapeutic potential against Acetaminophen-induced liver injury. It is used in traditional Chinese medicine and represents one of the highly used medications with application from oral to intravenous .

Asymmetric Synthesis of Natural Isoflavonoids

Application: Homopterocarpin has been used in the asymmetric syntheses of the natural isoflavonoids (-)-variabilin, (-)-medicarpin, (-)-3,9-dihydroxypterocarpan, and (-)-vestitol .

Method: The method involves an asymmetric transfer hydrogenation (ATH) reaction .

Results: The synthesis was successful and resulted in the production of the desired isoflavonoids .

Phytoalexin Synthesis

Field: Plant Biochemistry

Application: Homopterocarpin has been used in the synthesis of phytoalexins, which are compounds produced by plants in response to pathogen attack .

Method: The method involves a one-pot transformation of a 2’-hydroxyl-substituted isoflavone to a virtually enantiopure pterocarpan .

Results: The synthesis was successful and resulted in the production of the desired phytoalexins .

Homopterocarpin is a naturally occurring compound classified as a pterocarpan, which is a type of isoflavonoid. It is primarily derived from various plant species, notably from the genus Pterocarpus and Canavalia lineata. The chemical structure of homopterocarpin is characterized by a complex arrangement of rings and functional groups, specifically featuring methoxy substituents at positions 3 and 9 on the pterocarpan skeleton. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Homopterocarpin shows promise as a monoamine oxidase-B (MAO-B) inhibitor []. MAO-B is an enzyme that breaks down certain neurotransmitters in the brain. Inhibiting MAO-B may be of interest in neurological research []. More studies are needed to understand the exact mechanism of action.

, including:

  • Oxidation: Homopterocarpin can be oxidized to form various derivatives, which may enhance its biological activity.
  • Reduction: This process can modify its functional groups, potentially altering its reactivity and interaction with biological targets.
  • Substitution: Homopterocarpin can undergo substitution reactions at various positions on the aromatic rings, leading to the formation of new derivatives with altered properties .

These reactions are crucial for synthesizing analogs that may exhibit improved pharmacological profiles.

Homopterocarpin exhibits a range of biological activities:

  • Anticancer Properties: Studies indicate that homopterocarpin has significant anticancer effects, particularly against human leukemia cells. It induces apoptosis, which is a programmed cell death mechanism essential for eliminating cancerous cells .
  • Hepatoprotective Effects: Research has shown that homopterocarpin can mitigate liver injury caused by toxic substances such as acetaminophen, suggesting its potential as a protective agent against hepatotoxicity .
  • Antioxidant Activity: The compound demonstrates strong antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems .
  • Inhibition of Monoamine Oxidase B: Homopterocarpin acts as an inhibitor of monoamine oxidase B, an enzyme associated with neurodegenerative diseases. It shows competitive inhibition characteristics with favorable binding affinities .

The synthesis of homopterocarpin can be achieved through several methods:

  • Extraction from Natural Sources: Homopterocarpin is often isolated from plant materials such as Pterocarpus erinaceus and Canavalia lineata using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions, including nitration, amination, and oxidation processes to create the desired pterocarpan structure .
  • Modification of Derivatives: Existing pterocarpan derivatives can be chemically modified to produce homopterocarpin or its analogs with enhanced properties .

Homopterocarpin has several applications in various fields:

  • Pharmaceuticals: Due to its anticancer and hepatoprotective properties, homopterocarpin is being investigated for use in developing new cancer therapies and liver protection drugs.
  • Agriculture: Its antifungal activity against pathogens affecting crops makes it a candidate for natural pesticide formulations .
  • Nutraceuticals: The antioxidant properties of homopterocarpin suggest potential use in dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.

Research into the interactions of homopterocarpin with biological targets has revealed:

  • Binding Affinity Studies: Homopterocarpin shows significant binding affinity for monoamine oxidase B, indicating its potential role in treating neurological disorders .
  • Mechanistic Studies: Investigations into how homopterocarpin induces apoptosis in cancer cells have provided insights into its mechanisms of action, including the activation of specific signaling pathways that lead to cell death .

Several compounds share structural similarities with homopterocarpin. Here are notable examples:

CompoundStructure TypeKey ActivitiesUnique Features
MedicarpinPterocarpanAnticancer, MAO-B inhibitionHigher selectivity for MAO-B
PterostilbeneStilbenoidAntioxidant, anti-inflammatoryStronger antioxidant properties
GenisteinIsoflavonoidAnticancer, antioxidantExhibits estrogenic activity
DaidzeinIsoflavonoidAntioxidant, anti-inflammatoryLess potent than genistein

Homopterocarpin's unique combination of methoxy groups distinguishes it from these compounds, influencing its specific biological activities and therapeutic potential. Its ability to inhibit monoamine oxidase B sets it apart as a valuable candidate for neurological disease treatment compared to others that may not exhibit this property.

Homopterocarpin exhibits the molecular formula C₁₇H₁₆O₄ with a molecular weight of 284.31 g/mol [1] [2]. The compound belongs to the pterocarpan class of isoflavonoids and possesses the systematic International Union of Pure and Applied Chemistry name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c] [1]benzopyran [1] [2]. The Chemical Abstracts Service registry number for homopterocarpin is 606-91-7 [1] [2].

The structural framework of homopterocarpin consists of a tetracyclic system comprising benzofuran and benzopyran rings fused together [4]. This pterocarpan scaffold features a characteristic 6H-benzofuro[3,2-c] [1]benzopyran core structure that defines the fundamental architecture of the molecule [1]. The compound contains two methoxy substituents located at positions 3 and 9 of the aromatic rings [1] [2].

Table 1: Basic Molecular Parameters of Homopterocarpin

ParameterValue
Molecular FormulaC₁₇H₁₆O₄ [1]
Molecular Weight284.31 g/mol [1]
Chemical Abstracts Service Number606-91-7 [1]
International Union of Pure and Applied Chemistry Name(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c] [1]benzopyran [1]
Canonical Simplified Molecular Input Line Entry SystemCOC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC [2]
International Chemical IdentifierInChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 [1]

Stereochemistry and Stereoisomers

Configuration of Chiral Centers

Homopterocarpin contains two chiral centers located at positions 6a and 11a within the pterocarpan skeleton [4]. The absolute configuration of these stereogenic centers has been definitively established as 6aR,11aR through comparison with known pterocarpan structures and X-ray crystallographic analysis [4] [14]. The stereochemistry at these positions determines the three-dimensional conformation of the molecule and influences its biological properties.

The pterocarpan framework exhibits exclusively cis fusion between the B and C rings in naturally occurring compounds [4]. Computational studies have demonstrated that trans isomers are energetically less favored compared to their cis counterparts, explaining the predominant occurrence of the cis configuration in nature [4]. The specific (6aR,11aR) configuration represents the naturally occurring stereoisomeric form of homopterocarpin.

Optical Activity and Enantiomeric Forms

Natural pterocarpans, including homopterocarpin, exhibit characteristic high negative optical rotation values with specific rotation measurements typically ranging from −150 to −300 degrees [4]. This pronounced optical activity results from the chiral centers at positions 6a and 11a and the asymmetric nature of the tetracyclic framework [4]. The naturally occurring form of homopterocarpin corresponds to the levorotatory (−) pterocarpan with the (6aR,11aR) configuration [4] [39].

Enantiomeric forms of pterocarpans can be distinguished based on their optical rotation properties [12]. The dextrorotatory (+) enantiomer would possess the opposite (6aS,11aS) configuration, though this form is rarely encountered in natural sources [4] [39]. The optical activity of homopterocarpin serves as an important characteristic for determining the absolute configuration and enantiomeric purity of isolated samples.

Table 2: Stereochemical Properties of Homopterocarpin

PropertyValue
Chiral CentersTwo (at positions 6a and 11a) [4]
Absolute Configuration(6aR,11aR) [4]
Ring FusionCis (B/C rings) [4]
Optical Rotation Range−150 to −300° [4]
Enantiomeric FormLevorotatory (−) [4]

Physicochemical Properties

Solubility Parameters and Partition Coefficients

Homopterocarpin demonstrates solubility in dimethyl sulfoxide, which is commonly used as a solvent for biological assays and chemical manipulations [3]. The compound exhibits a calculated logarithmic partition coefficient (LogP) value of 3.14, indicating moderate lipophilicity [6]. This partition coefficient suggests favorable distribution in lipid environments while maintaining sufficient aqueous solubility for biological applications.

The molecular characteristics relevant to drug-like properties include a topological polar surface area of 36.92 Ų and zero hydrogen bond donors [6] [7]. The compound contains four hydrogen bond acceptors corresponding to the oxygen atoms in the methoxy groups and the heterocyclic framework [6] [7]. These parameters contribute to the overall solubility profile and membrane permeability characteristics of homopterocarpin.

Thermal Stability and Phase Transitions

Homopterocarpin exhibits a calculated boiling point of 395.0 ± 42.0°C at 760 mmHg [2] [6]. The compound shows a flash point of 140.4 ± 34.7°C, indicating moderate thermal stability under standard atmospheric conditions [6]. The density of homopterocarpin is reported as 1.2 ± 0.1 g/cm³ [6].

Storage recommendations for homopterocarpin include maintenance at 0°C for short-term storage and −20°C for long-term preservation under desiccated conditions [3]. These storage parameters ensure the chemical stability and prevent degradation of the compound over extended periods.

Table 3: Thermal and Physical Properties of Homopterocarpin

PropertyValue
Boiling Point395.0 ± 42.0°C at 760 mmHg [2] [6]
Flash Point140.4 ± 34.7°C [6]
Density1.2 ± 0.1 g/cm³ [6]
Storage Temperature (Short-term)0°C [3]
Storage Temperature (Long-term)−20°C [3]
Storage ConditionsDesiccated [3]

Spectral Characteristics

Nuclear magnetic resonance spectroscopic data for homopterocarpin have been obtained using high-field spectrometers operating at 500 MHz for proton nuclear magnetic resonance and 125 MHz for carbon-13 nuclear magnetic resonance [11]. The spectral analysis provides detailed structural confirmation and enables precise assignment of all carbon and hydrogen environments within the molecule.

Mass spectrometric analysis employs high-resolution electrospray ionization methods coupled with ultra-performance liquid chromatography systems [11]. The exact mass of homopterocarpin is determined as 284.104858 atomic mass units [6]. Fragmentation patterns in mass spectrometry provide additional structural verification and enable identification of the compound in complex mixtures.

Optical spectroscopic methods include circular dichroism measurements for determining absolute configuration and optical rotation studies [11]. Ultraviolet-visible absorption spectroscopy reveals characteristic absorption patterns consistent with the pterocarpan chromophore system. Infrared spectroscopy provides information about functional group vibrations, particularly the methoxy substituents and aromatic framework.

Table 4: Spectroscopic Parameters of Homopterocarpin

TechniqueSpecifications
¹H Nuclear Magnetic Resonance500 MHz [11]
¹³C Nuclear Magnetic Resonance125 MHz [11]
Exact Mass284.104858 u [6]
Mass Spectrometry MethodHigh-resolution electrospray ionization [11]
Additional MethodsCircular dichroism, optical rotation, ultraviolet-visible, infrared [11]

Structural Relationship to Other Pterocarpans

Homopterocarpin belongs to the extensive pterocarpan family, which comprises over 400 known isoflavonoid derivatives [39]. The pterocarpan scaffold represents the second largest group of natural isoflavonoids and plays crucial roles as phytoalexins in plant defense mechanisms [4]. The characteristic tetracyclic benzofuran-benzopyran system distinguishes pterocarpans from other isoflavonoid subclasses [4] [39].

Structural relationships within the pterocarpan family are defined by variations in substitution patterns on the aromatic rings [4]. Homopterocarpin shares the basic pterocarpan framework with related compounds such as medicarpin, pterocarpin, and maackiain, but differs in the specific positioning and nature of substituents [4]. The 3,9-dimethoxy substitution pattern of homopterocarpin represents a specific structural variant within this chemical class.

The biosynthetic pathway leading to pterocarpan formation involves enzymatic transformations of isoflavonoid precursors [4]. Homopterocarpin derives from the same biosynthetic route as other pterocarpans, involving reduction of isoflavanones followed by cyclization to form the characteristic tetracyclic framework [4]. The final substitution pattern results from specific methylation reactions that introduce the methoxy groups at positions 3 and 9.

Table 5: Structural Comparison of Selected Pterocarpans

CompoundSubstitution PatternMolecular Formula
Homopterocarpin3,9-dimethoxy [1]C₁₇H₁₆O₄ [1]
Medicarpin3-hydroxy-9-methoxy [4]C₁₆H₁₄O₄ [4]
Pterocarpin8,9-methylenedioxy [4]C₁₅H₁₂O₃ [4]
Maackiain8,9-methylenedioxy-3-hydroxy [4]C₁₅H₁₂O₄ [4]

Primary Plant Sources

Homopterocarpin is primarily found within the Fabaceae family, representing one of the most significant pterocarpan compounds in leguminous species. The compound exhibits a restricted distribution pattern, being isolated from specific genera that have evolved sophisticated biochemical pathways for pterocarpan biosynthesis [1] [2] [3].

Pterocarpus erinaceus

Pterocarpus erinaceus stands as the most extensively studied source of homopterocarpin, with the compound first isolated from this species and subsequently identified as a major bioactive constituent [1] [4] [5]. This deciduous legume tree, native to African savannas, accumulates homopterocarpin primarily in its stem bark and heartwood tissues [6] [7]. The compound plays a crucial role in the plant's defense mechanisms, contributing to the documented hepatoprotective and antioxidant properties of Pterocarpus erinaceus extracts [4] [5].

Research has demonstrated that homopterocarpin constitutes a significant component of the isoflavonoid profile in Pterocarpus erinaceus, often found alongside related pterocarpans such as medicarpin and other defensive metabolites [7]. The accumulation pattern in this species suggests that homopterocarpin serves as both a constitutive defense compound and an inducible phytoalexin, with concentrations varying based on environmental stress factors and plant developmental stage [4] [5].

Ononis viscosa

Ononis viscosa subsp. breviflora represents another significant natural source of homopterocarpin within the Fabaceae family [8] [9] [10]. This Mediterranean species accumulates the compound in its aerial parts, where it functions as part of a complex pterocarpan defense system [9] [10]. The presence of homopterocarpin in Ononis viscosa has been confirmed through comprehensive phytochemical analyses, revealing its co-occurrence with medicarpin, maackiain, and pterocarpin [8] [9].

The distribution of homopterocarpin in Ononis viscosa exhibits seasonal variation, with higher concentrations typically observed during periods of environmental stress or pathogen pressure [11] [12]. This accumulation pattern supports the compound's role as a stress-responsive phytoalexin, contributing to the plant's adaptation to Mediterranean climatic conditions and associated biotic stressors [12].

Platymiscium floribundum and Platymiscium gracile

The Platymiscium genus provides additional significant sources of homopterocarpin, with both Platymiscium floribundum and Platymiscium gracile confirmed as natural producers of this pterocarpan [13] [14] [15]. These Neotropical species accumulate homopterocarpin primarily in their heartwood, where it contributes to the antimicrobial and antifungal properties characteristic of this genus [14] [16].

In Platymiscium floribundum, homopterocarpin occurs as part of a complex mixture of bioactive pterocarpans, including medicarpin, vesticarpan, and related isoflavonoids [14] [16]. The compound's presence in the heartwood suggests its role in long-term protection against wood-degrading pathogens and insects, supporting the valuable timber properties of these species [17] [14].

Platymiscium gracile exhibits similar homopterocarpin accumulation patterns, with the compound contributing to the species' documented antioxidant and antibacterial activities [15]. The co-occurrence of homopterocarpin with other pterocarpans in these species indicates the operation of sophisticated biosynthetic pathways that produce diverse defensive metabolites [14] [15].

Canavalia lineata

Canavalia lineata represents a unique source of homopterocarpin, with the compound isolated from the plant's pods in substantial quantities [3] [18] [19]. This tendril perennial plant, distributed across East Asian regions including Korea, Japan, Taiwan, and China, accumulates homopterocarpin as a major metabolite alongside medicarpin and other pterocarpans [3] [19].

Quantitative analyses of Canavalia lineata pods have yielded homopterocarpin in significant amounts, with one study reporting the isolation of 31.9 mg of the compound from pod extracts [3]. This relatively high yield indicates that Canavalia lineata may represent one of the most concentrated natural sources of homopterocarpin, making it potentially valuable for further phytochemical research and applications [3] [19].

Phytochemical Distribution and Accumulation Patterns

The distribution of homopterocarpin within plant tissues follows distinct patterns that reflect the compound's functional roles in plant defense and metabolism [20] [21]. Accumulation patterns vary significantly between species and tissue types, with concentrations influenced by developmental stage, environmental conditions, and genetic factors [20].

In woody species such as Pterocarpus erinaceus and Platymiscium species, homopterocarpin typically accumulates in lignified tissues including heartwood and bark [1] [14] [7]. This distribution pattern suggests the compound's importance in providing long-term protection against wood-degrading organisms and maintaining structural integrity [14] [7]. The concentration in these tissues often increases with tree age, indicating continued biosynthesis and accumulation throughout the plant's lifespan [7].

Herbaceous species like Ononis viscosa exhibit different accumulation patterns, with homopterocarpin distributed throughout aerial portions including leaves, stems, and flowering structures [9] [10]. This broader distribution reflects the compound's role as an immediate defense response to foliar pathogens and herbivores [11] [12]. Seasonal variation in concentration suggests inducible biosynthesis linked to environmental stress factors [12].

The unique accumulation of homopterocarpin in Canavalia lineata pods represents a specialized distribution pattern focused on reproductive tissue protection [3] [19]. This localization indicates the compound's role in defending developing seeds against pathogen attack and ensuring successful reproduction [3]. The high concentrations observed in pods suggest efficient transport and accumulation mechanisms specific to reproductive development [19].

Ecological Significance

Role in Plant Defense Mechanisms

Homopterocarpin functions as a critical component of multi-layered plant defense systems, operating through various mechanisms to provide protection against diverse biological threats [22] [23] [24]. As a pterocarpan phytoalexin, the compound exhibits broad-spectrum antimicrobial activity, targeting fungal, bacterial, and other microbial pathogens that threaten plant health [22] [25] [24].

The antimicrobial mechanisms of homopterocarpin involve multiple modes of action, including cell membrane disruption, protein synthesis inhibition, and interference with essential metabolic pathways [25] [24]. These diverse mechanisms make it difficult for pathogens to develop resistance, contributing to the compound's effectiveness as a defensive metabolite [25] [24]. Research has demonstrated that homopterocarpin, along with related pterocarpans, can inhibit the growth of serious plant pathogens at very low concentrations [13] [26].

Beyond direct antimicrobial activity, homopterocarpin serves as an insect antifeedant, providing protection against herbivorous insects [27] [22]. Studies have shown that the compound exhibits active antifeedant properties against polyphagous pests such as Spodoptera litura and Reticulitermes speratus, reducing feeding behavior and potentially limiting insect reproduction [27] [22]. This dual role against both microbial pathogens and insect herbivores demonstrates the compound's importance in comprehensive plant defense strategies [22].

Phytoalexin Functions

The phytoalexin properties of homopterocarpin represent one of its most significant ecological roles, contributing to the rapid and effective response of plants to pathogen attack [23] [28] [24]. As a stress-induced metabolite, homopterocarpin biosynthesis is typically triggered by pathogen recognition, environmental stress, or tissue damage, allowing plants to mount targeted defensive responses [23] [24].

The inducible nature of homopterocarpin production provides several ecological advantages, including metabolic efficiency and specificity of response [23] [28]. Rather than maintaining high constitutive levels of defensive compounds, plants can rapidly synthesize homopterocarpin when needed, reducing the metabolic burden during periods of low threat [23]. This inducible system also allows for dose-dependent responses, with homopterocarpin concentrations increasing proportionally to the severity of pathogen pressure [28].

Comparative studies have demonstrated that homopterocarpin and related pterocarpans accumulate more rapidly and to higher concentrations in resistant plant varieties compared to susceptible ones, supporting their role as key determinants of disease resistance [4] [5] [23]. The temporal pattern of homopterocarpin accumulation, typically peaking before maximum phytoalexin concentrations, suggests its role as an early response compound that helps establish initial defense barriers [23].

The stereochemistry of homopterocarpin influences its phytoalexin effectiveness, with different enantiomers exhibiting varying levels of antimicrobial activity [23] [20]. This stereochemical specificity demonstrates the sophisticated nature of plant defensive biochemistry and highlights the importance of precise biosynthetic control in maximizing defensive efficacy [20] [21].

Ethnobotanical Significance of Homopterocarpin-Containing Plants

The ethnobotanical importance of homopterocarpin-containing plants spans multiple cultures and geographic regions, reflecting the empirical recognition of their medicinal and practical value by traditional communities [6] [16] [7] [29]. These applications provide valuable insights into the biological activities of homopterocarpin and support the continued investigation of its therapeutic potential [16] [7].

Pterocarpus erinaceus holds particular significance in West African traditional medicine, where various plant parts are employed for treating inflammatory conditions, wound healing, and fever management [6] [7] [29]. Traditional practitioners in Burkina Faso and Togo utilize bark decoctions and stem bark extracts, preparations that contain homopterocarpin as a major bioactive constituent [7] [29]. The documented anti-inflammatory and hepatoprotective properties of these traditional preparations align with the known biological activities of homopterocarpin [4] [5] [7].

In Brazilian folk medicine, Platymiscium floribundum is traditionally known as "sacambu" and "jacaranda-do-litoral," with established use as an anti-inflammatory agent in the northeastern regions [16] [30] [31]. The plant's application in periodontal therapy and general inflammatory conditions corresponds to the presence of homopterocarpin and related bioactive compounds in its heartwood [16] [31]. Traditional preparation methods involving oral administration of plant extracts have been validated through modern pharmacological research demonstrating significant anti-inflammatory effects [16] [31].

The Mediterranean basin's traditional use of Ononis viscosa for urinary tract infections and diuretic purposes reflects the presence of homopterocarpin and other pterocarpans in the plant's aerial parts [12] [32] [33]. European folk medicine has historically employed restharrow species for kidney stone prevention and urinary system disorders, applications that correspond to the antimicrobial and anti-inflammatory properties associated with homopterocarpin [12] [32]. The preparation of root decoctions and aqueous extracts represents time-tested methods for extracting bioactive pterocarpans including homopterocarpin [12] [32].

Canavalia lineata represents a unique case in East Asian ethnobotany, where the plant has been traditionally employed for reproductive control and as livestock feed [18] [19]. While medicinal applications are less documented compared to other homopterocarpin sources, the plant's use reflects empirical recognition of its bioactive properties [18] [19]. The concentration of homopterocarpin in the pods may contribute to the plant's reported effects on reproductive function, though detailed ethnopharmacological documentation remains limited [19].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

284.10485899 g/mol

Monoisotopic Mass

284.10485899 g/mol

Heavy Atom Count

21

Wikipedia

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran

Dates

Last modified: 08-15-2023

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